3-chloro-4-fluoro-N-methylaniline (CAS 77898-24-9) is a specialized halogenated aniline derivative serving as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals.[1] Unlike its primary amine parent (3-chloro-4-fluoroaniline), the N-methyl variant offers unique medicinal chemistry advantages, including modulation of lipophilicity (LogP), alteration of metabolic clearance profiles, and the elimination of hydrogen bond donor capability at the secondary amine position.[1]
This guide outlines the physicochemical profile, high-fidelity synthesis protocols, and quality control frameworks required for utilizing this intermediate in GMP-compliant environments.[1]
Chemical Identity & Physicochemical Profile
The introduction of the N-methyl group transforms the physical state and reactivity profile of the molecule compared to its primary aniline precursor.
Estimated.[1] Halogens significantly increase density >1.0.
Solubility
DCM, Ethyl Acetate, DMSO
Low water solubility; forms salts with strong acids.[1]
pKa (Conjugate Acid)
~3.5 – 4.0
Reduced basicity due to electron-withdrawing Cl/F.
Synthetic Routes & Process Chemistry
Achieving high purity (>98%) for CAS 77898-24-9 is challenging due to the risk of over-alkylation (forming N,N-dimethyl) or under-reaction.[1] Two primary methodologies are recommended based on scale and required purity.
Method A: The "Sulfonamide Protocol" (High Specificity)
Best for: Medicinal Chemistry, gram-scale, high purity requirements.[1]
Direct alkylation of anilines with methyl iodide often yields a mixture of primary, secondary, and tertiary amines.[1] To guarantee mono-methylation, a protection-deprotection strategy is employed.[1]
Protection: React 3-chloro-4-fluoroaniline with p-toluenesulfonyl chloride (TsCl) to form the sulfonamide.[1]
Methylation: Deprotonate the sulfonamide with K₂CO₃ or NaH and alkylate with Methyl Iodide (MeI). The electron-withdrawing sulfonyl group prevents over-alkylation.
Deprotection: Hydrolyze the N-methyl sulfonamide using concentrated H₂SO₄ (Acidic Hydrolysis) to release the free base.
Utilizes formaldehyde and a reducing agent. To favor mono-methylation, specific stoichiometry and catalysts are required.[1]
Imine Formation: Condensation of 3-chloro-4-fluoroaniline with Paraformaldehyde.[1]
Reduction: In-situ reduction using Sodium Borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pt-C).[1]
Critical Control Point: Use of sodium methoxide (NaOMe) as an additive has been shown to improve mono-selectivity in similar systems.[1]
Visualizing the Synthetic Logic
Figure 1: Comparative synthetic pathways. Route A (Top) ensures mono-methylation via protection.[1] Route B (Bottom) is more direct but requires strict stoichiometric control.[1]
Applications in Medicinal Chemistry
This molecule is not merely a solvent or reagent; it is a scaffold modifier . In drug design, converting a primary aniline (-NH₂) to an N-methyl aniline (-NHMe) effects three critical changes:
Conformational Lock: The methyl group introduces steric bulk, potentially locking the molecule into a bioactive conformation that fits specific kinase pockets (e.g., EGFR, VEGFR).
Solubility & pKa: The slight increase in basicity and lipophilicity alters the drug's distribution coefficient (LogD), often improving membrane permeability.
Metabolic Blocking: If the primary amine is a site of rapid Phase II conjugation (acetylation/glucuronidation), methylation blocks this pathway, extending half-life.[1]
Key Application Areas:
Tyrosine Kinase Inhibitors (TKIs): Analogues of Gefitinib and Erlotinib where the aniline head-group requires fine-tuning for selectivity against resistant mutations (e.g., T790M).[1]
Agrochemicals: Synthesis of novel herbicides where the 3,4-halogen pattern provides metabolic stability in plants.[1]
Quality Control & Analytical Validation
Due to the "Yellow Oil" nature of the free base, purity assessment requires rigorous chromatography.
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).[1]
Detection: UV at 254 nm.
Critical Marker: Separation of the target (N-methyl) from the impurity (N,N-dimethyl).[1] The N,N-dimethyl analog usually elutes later due to higher lipophilicity.[1]
NMR Validation:
1H NMR (CDCl₃): Look for the N-methyl singlet around δ 2.8–2.9 ppm .[1]
Verification: Ensure integration is 3H relative to the aromatic protons. A doublet signal suggests coupling to NH (confirming secondary amine); a singlet usually indicates tertiary (if no NH present) or rapid exchange.[1]
Figure 2: Quality Control and Purification Decision Tree.
Handling, Safety, and Stability
Safety Profile (GHS Classification):
Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).[1]
Irritation: Causes skin irritation and serious eye damage.
Atmosphere: Store under Argon or Nitrogen. Anilines oxidize (darken) upon exposure to air.[1]
Temperature: 2–8°C (Refrigerated).
Container: Amber glass to prevent photodegradation.
Self-Validating Safety Step: Before scaling up, perform a "drop test" with the specific batch of gloves intended for use.[1] Halogenated aromatic amines can permeate standard nitrile gloves; double-gloving or using laminate gloves (Silver Shield) is recommended for handling the pure oil.[1]
References
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 2733679, 3-Chloro-4-fluoro-N-methylbenzenamine. Retrieved from [Link][1]
PrepChem. (n.d.).[1] Synthesis of 3-chloro-4-fluoro-N-methyl-aniline. Retrieved from [Link]
Google Patents. (2015).[1] Preparation method of 3-chloro-4-fluoroaniline (Precursor Synthesis). CN104292113A. Retrieved from
Structure and properties of 3-chloro-4-fluoro-N-methylbenzenamine
This guide provides an in-depth technical analysis of 3-chloro-4-fluoro-N-methylbenzenamine (CAS: 77898-24-9), a specialized halogenated aniline intermediate used in the synthesis of tyrosine kinase inhibitors and advanc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-chloro-4-fluoro-N-methylbenzenamine (CAS: 77898-24-9), a specialized halogenated aniline intermediate used in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
3-Chloro-4-fluoro-N-methylbenzenamine (also known as N-methyl-3-chloro-4-fluoroaniline) is a secondary aromatic amine characterized by a specific halogen substitution pattern that modulates both its electronic properties and metabolic stability.[1][2] Unlike its primary amine counterpart (3-chloro-4-fluoroaniline), the N-methyl derivative offers distinct advantages in medicinal chemistry, particularly in tuning lipophilicity (LogP) and blocking Phase II conjugation sites (N-glucuronidation). This guide outlines its molecular architecture, validated synthesis routes, and safety protocols for research applications.
Molecular Architecture & Electronic Properties
The compound features a benzene core substituted at the 3- and 4-positions with chlorine and fluorine, respectively, and an N-methylamino group at position 1.
Fluorine Effect (C4): The fluorine atom at the para position exerts a strong electronegative inductive effect (-I), lowering the electron density of the aromatic ring. However, its resonance donation (+R) into the ring is weaker than that of the nitrogen lone pair.
Chlorine Effect (C3): The meta-chlorine atom provides steric bulk and lipophilicity. Electronically, it reinforces the deactivation of the ring towards electrophilic attack compared to non-halogenated anilines, though the strong activation from the N-methyl group dominates.
N-Methylation: The methyl group on the nitrogen increases the basicity slightly compared to the primary amine (inductive donation from the methyl group stabilizes the ammonium cation) and increases lipophilicity.
Electronic Parameters Table
Parameter
Value (Approx/Calc)
Significance
Molecular Weight
159.59 g/mol
Fragment-based drug design compliant.
LogP (Octanol/Water)
2.6 – 2.9
Higher lipophilicity than primary amine (~2.1), improving membrane permeability.
pKa (Conjugate Acid)
~3.8 – 4.2
Weak base; less basic than N-methylaniline due to halogen withdrawal.
H-Bond Donors
1
Single N-H motif available for hinge binding in kinases.
Researchers must distinguish this compound from the solid primary amine. The N-methyl derivative is typically a liquid at room temperature.
Property
Specification
Notes
CAS Number
77898-24-9
Distinct from primary amine (CAS 367-21-5).
Physical State
Liquid
Colorless to pale yellow oil; darkens on air exposure.
Boiling Point
~230–235 °C
Estimated based on primary amine BP (228°C) and N-methylation trends.
Flash Point
~94 °C
Combustible; requires Class IIIB handling.
Density
~1.25 g/mL
Halogenation significantly increases density vs. N-methylaniline.
Solubility
DMSO, MeOH, DCM
Sparingly soluble in water; soluble in organic solvents.
Synthetic Methodologies
Two primary routes are recommended for high-purity synthesis. Route A is preferred for laboratory scale due to mild conditions, while Route B is viable for scale-up.
Route A: Reductive Amination (Recommended)
This protocol avoids over-alkylation (formation of the quaternary ammonium salt) common with direct alkylation.[3]
To validate the structure, specifically look for the N-methyl signal which distinguishes it from the primary amine.
¹H NMR (400 MHz, CDCl₃):
δ 6.90 – 7.00 (m, 1H): Aromatic ring proton (C5-H, ortho to F).
δ 6.65 – 6.75 (m, 1H): Aromatic ring proton (C2-H, ortho to Cl).
δ 6.45 – 6.55 (m, 1H): Aromatic ring proton (C6-H).
δ 3.70 (br s, 1H): N-H (Broad, exchangeable).
δ 2.82 (s, 3H): N-CH ₃ (Diagnostic singlet).
¹⁹F NMR: Single peak around -125 to -130 ppm (decoupled).
Applications in Drug Discovery[9]
This scaffold is a "privileged structure" in kinase inhibitor design.
Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive ring position (C4), extending half-life (
).
Solubility Modulation: The N-methyl group disrupts crystal packing lattice energy compared to the primary amine, often improving solubility in formulation vehicles.
Kinase Selectivity: The 3-chloro group can fill hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites of kinases like EGFR or ALK.
Metabolic Pathway Diagram
Caption: Metabolic fate showing N-demethylation as the primary clearance route due to halogen blockade.
Safety & Handling (SDS Summary)
Hazard Classification:
Acute Toxicity (Oral/Dermal/Inhalation): Category 3. Toxic if swallowed or absorbed through skin.
STOT-RE: May cause damage to organs (blood) through prolonged exposure (Methaemoglobinemia).
Reductive Amination Protocols: Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination." Link
Catalytic Methylation: Li, H., et al. "Methylation of Aromatic Amines Using Formic Acid over Heterogeneous Pt/C Catalyst." Angewandte Chemie, 2015.[7] (Contextual citation for Route B). Link
Safety Data
Sigma-Aldrich Safety Data Sheet (Generic Chloroaniline Derivatives).Link
Safety data sheet (SDS) for 3-chloro-4-fluoro-N-methylaniline HCl
The following guide is a technical synthesis of safety data, operational protocols, and risk management strategies for 3-chloro-4-fluoro-N-methylaniline Hydrochloride . It is designed for use in pharmaceutical R&D and pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical synthesis of safety data, operational protocols, and risk management strategies for 3-chloro-4-fluoro-N-methylaniline Hydrochloride . It is designed for use in pharmaceutical R&D and process chemistry environments.[1]
CAS (HCl Salt): 1432680-95-9 | CAS (Free Base): 77898-24-9
Formula: C₇H₇ClFN[1][2][3] · HCl | MW: 196.05 g/mol (Salt)[1][3]
Executive Summary & Chemical Context
This compound is a specialized fluorinated aniline intermediate , primarily utilized in the synthesis of kinase inhibitors and fluoroquinolone antibiotics.[3] While standard Safety Data Sheets (SDS) classify it under generic aniline hazards, the specific combination of halogenation (Cl, F) and N-methylation alters its toxicokinetic profile.[1][3]
Critical Researcher Insight:
The hydrochloride salt form offers improved stability and handling characteristics (solid vs. liquid) compared to the free base.[1][3] However, in situ neutralization during synthesis releases the free base (3-chloro-4-fluoro-N-methylaniline), a lipophilic oil with significantly higher skin permeation rates.[3] Safety protocols must account for this phase change.
Hazard Dynamics & Toxicology (The "Why")
Standard GHS classifications often fail to capture the mechanistic toxicity of this specific scaffold.[1][3]
Aniline Moiety: The core driver of toxicity.[1][3] Anilines undergo hepatic oxidation (CYP450) to form N-hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing cellular hypoxia.[3]
N-Methylation: N-alkyl anilines are often metabolically activated faster than primary anilines.[1][3] The N-methyl group can be removed via N-demethylation or oxidized directly.[2][3]
3-Cl, 4-F Substitution: The electron-withdrawing halogens deactivate the ring, potentially slowing metabolism compared to aniline, but the fluorine atom increases lipophilicity (LogP), enhancing dermal absorption and blood-brain barrier penetration.[1][2][3]
Selection of containment depends on the quantity handled and the physical state (solid salt vs. generated oil).[1][3]
< 1 gram (Solid): Standard Fume Hood.[1][3] Face velocity > 0.5 m/s.[1][3]
> 1 gram (Solid) or Any Liquid Handling: Fume Hood with secondary containment tray.[1][3]
Powder Handling: If micronized or generating dust, use a Powder Weighing Station or HEPA-filtered enclosure to prevent inhalation.[1][3]
B. Personal Protective Equipment (PPE) Matrix
Gloves:
Solid Salt: Nitrile (0.11 mm) is sufficient for incidental contact.[1][3]
Free Base (Oil):Double-gloving required. Inner: Nitrile; Outer: Laminate (Silver Shield/4H) or thick Viton.[1][3] Reasoning: Halogenated anilines permeate thin nitrile in <15 minutes.[1][3]
Respiratory: N95/P3 dust mask for solid weighing. If heating or generating free base vapors, use a half-mask with Multi-Gas/Vapor (ABEK) cartridges.[1][3]
C. Synthesis & Handling Workflow (SOP)
This protocol ensures safety during the critical "Salt-to-Base" transition often performed in synthesis.[1][2][3]
Weighing: Weigh the HCl salt in a tared vial inside the hood. Never weigh on an open bench.
Dissolution: Dissolve salt in the aqueous phase or polar solvent first.[1][3]
Neutralization (The Danger Zone):
When adding base (e.g., NaHCO₃, NaOH), the solution will turn turbid as the free base oil separates.[1][3]
Action: Immediately add the organic extraction solvent (DCM/EtOAc) to capture the oil.[1][3]
Risk:[1][3][5][8] Aniline vapors increase significantly at this stage.[1][3] Lower hood sash.[3]
Waste: Segregate all mother liquors into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric) to prevent exothermic decomposition.[1][3]
Emergency Response Logic
Symptoms of Exposure:
Immediate: Blue discoloration of lips/fingernails (Cyanosis), headache, dizziness.[1][3]
Delayed (4-6 hrs): Severe methemoglobinemia, dyspnea, collapse.[1][3]
Medical Counter-Measure:
If cyanosis is present, Methylene Blue is the standard antidote (1-2 mg/kg IV), but it must be administered by medical professionals.[1][3]
Emergency Decision Tree (DOT Visualization)
Caption: Decision logic for acute exposure, highlighting the critical check for cyanosis (Methemoglobinemia).
Storage & Stability
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or clumping.[1][3]
Storage Condition: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Keep container tightly closed.
Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and acid chlorides.[1][3]
Handling Hierarchy (DOT Visualization)
Caption: Risk escalation during the chemical transformation from salt to free base.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline (Related Structure).[1][2][3] Retrieved from [Link][3]
ECHA (European Chemicals Agency). Registration Dossier - Chloro-fluoroanilines: Toxicological Summary.[1][3] (General Read-Across for Halogenated Anilines). Retrieved from [Link][1][3]
Suppliers of high purity 3-chloro-4-fluoro-N-methylaniline hydrochloride
An In-Depth Technical Guide to Sourcing and Qualifying High-Purity 3-chloro-4-fluoro-N-methylaniline hydrochloride Executive Summary 3-chloro-4-fluoro-N-methylaniline hydrochloride (CAS: 1432680-95-9) is a critical chemi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Sourcing and Qualifying High-Purity 3-chloro-4-fluoro-N-methylaniline hydrochloride
Executive Summary
3-chloro-4-fluoro-N-methylaniline hydrochloride (CAS: 1432680-95-9) is a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its utility, particularly in the development of targeted therapies, places stringent demands on its purity and quality. For researchers, scientists, and drug development professionals, the selection of a reliable supplier is a pivotal step that impacts experimental reproducibility, downstream process efficiency, and the integrity of the final product. This guide provides a comprehensive framework for navigating the supplier landscape, qualifying vendors, and independently verifying the quality of this essential reagent. It moves beyond a simple list of suppliers to offer field-proven insights into analytical verification, impurity profiling, and the interpretation of technical documentation, ensuring that project milestones are built on a foundation of unimpeachable chemical quality.
Introduction: The Strategic Importance of 3-chloro-4-fluoro-N-methylaniline hydrochloride
3-chloro-4-fluoro-N-methylaniline hydrochloride is a substituted aniline derivative whose molecular architecture is a valuable synthon in medicinal chemistry. The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the electronic properties and metabolic stability of molecules into which it is incorporated, making it a key building block in the synthesis of various pharmaceuticals.[1] Its N-methyl group provides an additional vector for molecular elaboration.
Given its role as a foundational precursor, the purity of this intermediate is paramount. Impurities, even at trace levels, can lead to the formation of undesirable side products, complicate purification processes, and introduce confounding variables into biological assays. In a regulated drug development environment, uncharacterized impurities can derail timelines and compromise patient safety. Therefore, a robust supplier qualification and material verification process is not merely a matter of procurement but a fundamental aspect of scientific rigor.
Table 1: Chemical and Physical Properties
Property
Value
CAS Number
1432680-95-9
Molecular Formula
C₇H₈Cl₂FN
Molecular Weight
196.05 g/mol
Synonyms
3-chloro-4-fluoro-N-methylaniline HCl
Typical Appearance
Off-white to light brown solid
The Supplier Landscape: Beyond the Catalog Listing
The market for specialty chemicals like 3-chloro-4-fluoro-N-methylaniline hydrochloride includes a diverse range of suppliers, from large, multinational catalog companies to specialized custom synthesis laboratories. Understanding their operational models is key to selecting the right partner.
Global Distributors (e.g., Sigma-Aldrich/Merck, Thermo Scientific/Alfa Aesar, VWR): These suppliers offer a broad portfolio, strong logistical networks, and readily available documentation. They are often the first choice for research-grade materials.
Specialized Chemical Manufacturers (e.g., BLD Pharm, Chem-Impex, Advanced ChemBlocks): These companies often focus on manufacturing specific classes of compounds, potentially offering deeper technical expertise and larger batch capabilities.[2]
Custom Synthesis Organizations (CROs): For projects requiring kilogram-scale quantities, cGMP (Current Good Manufacturing Practice) compliance, or specific impurity profiles, a CRO is often the necessary partner.
The critical first step in supplier qualification is to look beyond the product listing and scrutinize the accompanying documentation and quality commitments.
A Framework for Supplier Qualification
A systematic approach to supplier qualification minimizes risk and ensures a consistent supply of high-quality material. The following workflow provides a logical pathway from initial identification to final selection.
Preparation of quinazoline kinase inhibitors using N-methyl anilines
Application Notes & Protocols Topic: Strategic Synthesis of Quinazoline-Based Kinase Inhibitors Utilizing N-Methyl Anilines Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The 4-ani...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Strategic Synthesis of Quinazoline-Based Kinase Inhibitors Utilizing N-Methyl Anilines
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly against receptors like EGFR, with several approved drugs such as Gefitinib and Erlotinib validating its clinical significance.[1][2] The strategic introduction of a methyl group onto the aniline nitrogen (N-methyl anilines) offers a powerful, albeit challenging, approach to modulate inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the rationale behind using N-methyl anilines, detailed synthetic protocols for their incorporation, and expert insights into overcoming common challenges. We will explore the underlying chemical principles and provide a self-validating, step-by-step workflow for the synthesis of a representative N-methylated 4-anilinoquinazoline inhibitor.
The "Magic Methyl" Effect in Kinase Inhibitor Design: Rationale for N-Methylation
In medicinal chemistry, the addition of a single methyl group can lead to a disproportionately large and often unpredictable impact on a compound's biological activity—a phenomenon often termed the "magic methyl" effect.[3] When applied to the aniline linker of a quinazoline inhibitor, N-methylation can profoundly influence the molecule's interaction with the target kinase.
Enhanced Potency and Selectivity: A key driver for N-methylation is the potential to improve binding affinity. The methyl group can exploit small, hydrophobic sub-pockets within the ATP-binding site of a kinase, creating favorable van der Waals interactions that are inaccessible to the non-methylated parent molecule.[4][5] This can not only boost potency but also dramatically increase selectivity for the target kinase over closely related off-targets, as even subtle differences in pocket architecture can be leveraged.[6] For example, introducing a single methyl group has been shown to increase selectivity by up to 1000-fold in certain kinase inhibitor scaffolds.[6]
Conformational Control: The N-methyl group introduces steric influence that can restrict the rotational freedom of the aniline ring. This can lock the inhibitor into a bioactive conformation that is more favorable for binding, thereby reducing the entropic penalty upon complex formation.[7] However, it is crucial to note that this effect can also be detrimental if the induced conformation is unfavorable for binding.[4]
Modulation of Physicochemical Properties: N-methylation increases the molecule's lipophilicity, which can impact its solubility, cell permeability, and metabolic stability. It can also block N-dealkylation, a common metabolic pathway for secondary amines, potentially improving the compound's pharmacokinetic profile.
The following diagram illustrates the logical flow from a standard pharmacophore to the rationale for N-methylation.
Caption: Rationale for exploring N-methyl anilines in quinazoline inhibitor design.
Core Synthetic Strategy: A Modular Approach
The synthesis of 4-(N-methylanilino)quinazolines is most effectively achieved through a convergent, multi-step process. The core logic involves the initial construction of a reactive quinazoline intermediate, which is then coupled with the desired N-methyl aniline in the final key step. This modular approach allows for the late-stage introduction of diverse aniline moieties.
The general workflow is as follows:
Quinazolinone Formation: An appropriately substituted anthranilic acid derivative is cyclized to form the foundational quinazolin-4(3H)-one ring system. A common and efficient method is the Niementowski reaction, which utilizes formamide as the C1 source.[8][9]
Activation via Chlorination: The 4-oxo group of the quinazolinone is a poor leaving group. It is converted to a highly reactive 4-chloro group using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates the key electrophilic intermediate.[10][11]
Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline undergoes a nucleophilic aromatic substitution reaction with the N-methyl aniline. The nitrogen of the N-methyl aniline acts as the nucleophile, displacing the chloride to form the final carbon-nitrogen bond and yield the target inhibitor.[1]
The diagram below outlines this validated synthetic pathway.
Caption: General workflow for the synthesis of 4-(N-methylanilino)quinazolines.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative N-methylated inhibitor: N-(3-chloro-4-fluorophenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine.
Safety Precaution: This protocol involves hazardous reagents such as thionyl chloride and phosphorus oxychloride, which are corrosive and react violently with water. All steps should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-6,7-dimethoxyquinazoline
Step 1A: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
Materials & Reagents:
2-Amino-4,5-dimethoxybenzoic acid
Formamide
Round-bottom flask (100 mL) with reflux condenser
Heating mantle with magnetic stirrer
Deionized water, Ethanol
Procedure:
To a 100 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol).
Add formamide (40 mL). The mixture will be a slurry.
Equip the flask with a reflux condenser and begin stirring.
Heat the reaction mixture to 150-160 °C using a heating mantle. The solids will gradually dissolve.
Maintain the temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane).
After completion, cool the reaction mixture to room temperature. A precipitate will form.
Pour the mixture into 200 mL of cold deionized water and stir for 30 minutes.
Collect the solid product by vacuum filtration, washing the cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
Dry the resulting off-white solid in a vacuum oven at 60 °C overnight.
Expected Yield: 9.5 g (91%) of 6,7-dimethoxyquinazolin-4(3H)-one.
Step 1B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Materials & Reagents:
6,7-dimethoxyquinazolin-4(3H)-one
Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF, catalytic amount)
Toluene
Round-bottom flask (250 mL) with reflux condenser and gas trap (e.g., bubbler with mineral oil or a drying tube connected to a base trap)
Procedure:
In a 250 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (9.0 g, 43.6 mmol) in toluene (90 mL).
Add thionyl chloride (18 mL, 247 mmol) dropwise to the suspension at room temperature. (CAUTION: Exothermic reaction, gas evolution - HCl and SO₂) .
Add 3-4 drops of DMF as a catalyst.
Equip the flask with a reflux condenser connected to a gas trap.
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The suspension will become a clear, light-yellow solution.
Cool the mixture to room temperature.
Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). (CAUTION: Ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or base trap).
Co-evaporate the residue with dry toluene (2 x 30 mL) to remove any remaining traces of thionyl chloride.
The resulting crude solid, 4-chloro-6,7-dimethoxyquinazoline hydrochloride, can be used directly in the next step without further purification.
Part 2: Final Coupling to Synthesize the Target Inhibitor
Add DIPEA (8.0 mL, 46.0 mmol) to neutralize the HCl salt and facilitate the reaction.
Heat the mixture to reflux (approx. 85 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting chloroquinazoline is consumed.
Cool the reaction mixture to room temperature. A precipitate of the product may form.
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half under reduced pressure to induce crystallization.
Wash the collected solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL) to remove impurities.
Dry the product in a vacuum oven at 50 °C. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
Expected Yield: ~12.5 g (80% over two steps) of N-(3-chloro-4-fluorophenyl)-N-methyl-6,7-dimethoxyquinazolin-4-amine.
The specific synthetic pathway is visualized below.
Caption: Specific synthesis of the target N-methylated quinazoline inhibitor.
Data, Characterization, and Troubleshooting
A successful synthesis requires rigorous validation of the product's identity and purity.
Formamide: Serves as both the solvent and the source of the C2-H unit of the quinazoline ring.[8]
SOCl₂ with catalytic DMF: This combination forms the Vilsmeier-Haack reagent in situ, which is a highly effective and common method for converting the 4-oxo to the 4-chloro group.
Isopropanol: A polar protic solvent that is excellent for SNAr reactions and allows for product crystallization upon cooling.
DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the N-methyl aniline nucleophile.
Common Issues and Solutions:
Low Yield in SNAr Step: N-methyl anilines are less nucleophilic and more sterically hindered than their primary aniline counterparts. If the reaction is sluggish, consider increasing the reaction time, raising the temperature slightly, or switching to a higher-boiling solvent like n-butanol.
Incomplete Chlorination (Step 1B): If characterization shows remaining starting material after the SNAr step, the chlorination was likely incomplete. Ensure anhydrous conditions and sufficient reflux time. Using POCl₃ instead of SOCl₂ is a common alternative.
Purification Challenges: If the final product is not pure enough after crystallization, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) is the standard method for purification.
Conclusion
The incorporation of N-methyl anilines into the 4-position of the quinazoline scaffold represents a sophisticated strategy for optimizing the pharmacological profile of kinase inhibitors. While the synthesis requires careful execution, particularly in the activation and final coupling steps, the modular approach detailed in this guide provides a robust and reproducible pathway to these valuable compounds. By understanding the rationale behind N-methylation and anticipating potential synthetic hurdles, researchers can effectively leverage this technique to develop next-generation targeted therapeutics with enhanced potency and selectivity.
References
Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. [Link]
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry. [Link]
Surprising Non-Additivity of Methyl Groups in Drug–Kinase Interaction. Journal of Medicinal Chemistry. [Link]
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]
Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]
Surprising Non-Additivity of Methyl-Groups in Drug-Kinase Interaction. ResearchGate. [Link]
novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Process For The Preparation Of Gefitinib. QuickCompany. [Link]
Process for the preparation of gefitinib.
PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology. [Link]
Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]
6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences. [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. ConnectSci. [Link]
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]
Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. Journal of Medicinal Chemistry. [Link]
Direct Synthesis of Quinazolines through Copper-Catalyzed Reaction of Aniline-Derived Benzamidines. Organic Letters. [Link]
The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]
Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. [Link]
Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity?. ChemMedChem. [Link]
Nucleophilic aromatic substitution with 3-chloro-4-fluoro-N-methylaniline
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with 3-chloro-4-fluoro-N-methylaniline Introduction: A Versatile Building Block for Modern Chemistry 3-chloro-4-fluoro-N-methylaniline is a key intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with 3-chloro-4-fluoro-N-methylaniline
Introduction: A Versatile Building Block for Modern Chemistry
3-chloro-4-fluoro-N-methylaniline is a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its disubstituted halogen pattern, combined with the N-methylamino group, offers a unique electronic landscape that makes it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this versatile building block, aimed at researchers, scientists, and drug development professionals.
The core utility of 3-chloro-4-fluoro-N-methylaniline in SNAr reactions lies in its predictable regioselectivity. In a typical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[1] While the substrate possesses two potential halogen leaving groups, the reaction overwhelmingly favors the displacement of the fluorine atom at the C-4 position over the chlorine atom at the C-3 position. This selectivity is a cornerstone of its synthetic value, allowing for the precise introduction of a wide range of functionalities.
The Mechanism and Rationale for Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The first step, which is the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] This step temporarily disrupts the aromaticity of the ring, making it energetically costly. The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.[2][5]
The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negatively charged Meisenheimer complex, thereby accelerating the reaction.[1][3] In 3-chloro-4-fluoro-N-methylaniline, both halogen atoms act as electron-withdrawing groups through their inductive effect.
Why Fluorine is the Preferred Leaving Group:
The preferential substitution at the fluorine-bearing carbon is a well-established principle in SNAr chemistry. The order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is the reverse of the order seen in S_N2 reactions.[1][5] This counterintuitive trend is explained by the mechanism:
Activation of the Attack Site: Fluorine is the most electronegative halogen. Its powerful inductive effect withdraws electron density from the carbon it is attached to (the C-4 position), making this carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[5]
Stabilization of the Rate-Determining Step: The rate-determining step is the formation of the Meisenheimer complex.[3] The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the transition state leading to this intermediate. This stabilization outweighs the high strength of the C-F bond, as bond breaking occurs in the second, non-rate-limiting step.[3][5]
The N-methylamino group is traditionally considered an electron-donating group, which would typically deactivate a ring towards nucleophilic attack.[6] However, the powerful activating effects of the two ortho/para halogen substituents overcome this, rendering the molecule susceptible to SNAr.
Caption: The addition-elimination mechanism of SNAr.
Applications in Pharmaceutical Synthesis
The regioselective substitution of the fluorine atom in 3-chloro-4-fluoroaniline and its derivatives is a key strategy in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). For instance, the parent compound, 3-chloro-4-fluoroaniline, is a critical starting material for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[7] The N-methylated derivative follows similar synthetic logic, providing access to analogues and other complex molecular scaffolds. The resulting 3-chloro-N-methyl-4-(substituted)aniline core is a privileged structure in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of 3-chloro-4-fluoro-N-methylaniline with representative nitrogen and oxygen nucleophiles.
Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)
This protocol details the reaction with a cyclic secondary amine, a common transformation in drug discovery.
Materials and Reagents:
3-chloro-4-fluoro-N-methylaniline (1.0 eq)
Morpholine (1.2 eq)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Deionized water
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Flash chromatography system
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chloro-4-fluoro-N-methylaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent and Reagent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M. Add morpholine (1.2 eq) to the suspension.
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Follow with a brine wash (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(morpholino)-3-chloro-N-methylaniline.
Causality Behind Choices:
Solvent: A polar aprotic solvent like DMF is used because it effectively solvates the potassium cation but does not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity.[8]
Base: Anhydrous K₂CO₃ is a mild base sufficient to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
Temperature: Elevated temperatures are required to overcome the activation energy barrier associated with the disruption of aromaticity in the rate-determining step.
Protocol 2: O-Arylation with a Phenol
This protocol describes the formation of a diaryl ether, another crucial linkage in many bioactive molecules.
Materials and Reagents:
3-chloro-4-fluoro-N-methylaniline (1.0 eq)
4-Methoxyphenol (1.1 eq)
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)
Dimethyl Sulfoxide (DMSO), anhydrous
Diethyl ether
1 M aq. NaOH
Deionized water and Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
As listed in Protocol 1.
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous cesium carbonate (1.5 eq).
Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the reagents, then add 3-chloro-4-fluoro-N-methylaniline (1.0 eq).
Reaction: Heat the mixture to 130-150 °C. Monitor the reaction by TLC or HPLC until completion (typically 6-18 hours).
Work-up: Cool the mixture to room temperature. Carefully pour the mixture into ice-water and extract with diethyl ether (3x). Combine the organic layers.
Washing: Wash the combined organic layers with 1 M aq. NaOH (2x) to remove unreacted phenol, followed by water (2x) and brine (1x).
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product via flash column chromatography to obtain the desired diaryl ether.
Causality Behind Choices:
Base: Cs₂CO₃ is often more effective than K₂CO₃ in O-arylation reactions due to the higher solubility of cesium phenoxide and the "cesium effect," which can accelerate S_NAr reactions.
Solvent: DMSO is an excellent polar aprotic solvent with a high boiling point, allowing for the higher reaction temperatures often required for less nucleophilic phenols.[8][9]
Data Presentation and Optimization
The success of an SNAr reaction depends on the careful selection of reaction parameters. The following table summarizes typical conditions.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Typical Yield (%)
Primary Amines
Benzylamine
K₂CO₃, DIPEA
DMF, NMP
80 - 110
75 - 90
Secondary Amines
Morpholine, Piperidine
K₂CO₃, Cs₂CO₃
DMF, DMSO
100 - 130
80 - 95
Anilines
Aniline, 4-Methoxyaniline
K₂CO₃, NaH
DMSO, NMP
120 - 150
60 - 85
Phenols
Phenol, 4-Cresol
Cs₂CO₃, K₂CO₃
DMSO, DMF
130 - 160
65 - 90
Alcohols
Benzyl alcohol
NaH, KHMDS
THF, DMF
60 - 100
50 - 75
Thiols
Thiophenol
K₂CO₃, Et₃N
DMF, Acetonitrile
60 - 90
85 - 98
Troubleshooting Common Issues:
Low Yield: Increase reaction temperature, switch to a more effective solvent (e.g., DMF to DMSO), or use a stronger base (e.g., K₂CO₃ to Cs₂CO₃). Ensure all reagents and solvents are anhydrous.
Side Reactions: The primary side reaction could be hydrodehalogenation (loss of a halogen). This is more common with palladium-catalyzed cross-coupling reactions but can occur under harsh SNAr conditions. Using the minimum necessary temperature can mitigate this.[10]
Incomplete Reaction: The nucleophile may be too weak. For very weak nucleophiles like certain anilines or alcohols, a stronger base like sodium hydride (NaH) may be needed to fully deprotonate the nucleophile and increase its reactivity.
Caption: General experimental workflow for SNAr reactions.
Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1106.
Technical Support Center: Synthesis of N,N-dimethyl-3-chloro-4-fluoroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-3-chloro-4-fluoroaniline. This document provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-3-chloro-4-fluoroaniline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a primary focus on preventing over-methylation.
Introduction
N,N-dimethyl-3-chloro-4-fluoroaniline is a key intermediate in the production of various pharmaceuticals. Its synthesis often involves the N-methylation of 3-chloro-4-fluoroaniline. While seemingly straightforward, this reaction can be prone to side reactions, most notably over-methylation to form the undesired quaternary ammonium salt. This guide offers practical, experience-driven solutions to optimize your synthesis for high yield and purity. The most common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[1][2] This reductive amination process is highly valued because it is a direct, clean, and selective way to form N-methylated amines.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Significant formation of a water-soluble byproduct, leading to low isolated yield of the desired product.
Question: My reaction mixture shows good conversion to a polar, water-soluble compound that I suspect is the quaternary ammonium salt. How can I confirm its identity and, more importantly, prevent its formation?
Answer: The formation of a quaternary ammonium salt is a common issue when using traditional alkylating agents like methyl iodide or dimethyl sulfate.[4] The Eschweiler-Clarke reaction, however, is specifically designed to prevent this over-methylation.[1][5] The mechanism involves the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine cannot form another iminium ion, thus halting the reaction at the desired N,N-dimethyl stage.[1][6] If you are observing a water-soluble byproduct, it is crucial to verify your reaction conditions and reagents.
Troubleshooting Steps:
Confirm Reagents: Ensure you are using formaldehyde and a suitable reducing agent like formic acid, characteristic of the Eschweiler-Clarke reaction.[4] Using other methylating agents can lead to quaternization.[4]
Reaction Temperature: While the Eschweiler-Clarke reaction is typically robust, excessive temperatures could potentially lead to side reactions. The reaction is generally performed in an aqueous solution at or near boiling.[1][7]
Stoichiometry: An excess of formaldehyde and formic acid is typically used to drive the reaction to completion.[1]
Byproduct Identification: The suspected quaternary ammonium salt can be characterized by its high water solubility and distinct signals in NMR spectroscopy. Mass spectrometry would also show a molecular ion corresponding to the addition of a third methyl group.
Issue 2: The reaction is sluggish, with a significant amount of starting material (3-chloro-4-fluoroaniline) remaining.
Question: My methylation reaction is not going to completion, even after extended reaction times. What factors could be hindering the reaction rate?
Answer: A sluggish reaction can be attributed to several factors, including reagent quality, temperature, and pH.
Troubleshooting Steps:
Reagent Quality: Use fresh, high-quality formaldehyde and formic acid. Old reagents can degrade, leading to lower reactivity.
Temperature Control: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution, to ensure a reasonable reaction rate.[1][7] Insufficient heating will slow down the formation of the iminium intermediate.
pH of the Reaction Mixture: The reaction proceeds through the formation of an iminium ion, which is favored under mildly acidic conditions provided by the formic acid.[4]
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress.[8][9] This will help you determine if the reaction has stalled or is simply slow.
Issue 3: The final product is discolored, requiring extensive purification.
Question: My isolated N,N-dimethyl-3-chloro-4-fluoroaniline is a dark oil or solid. What is the source of this discoloration, and how can I obtain a cleaner product?
Answer: Discoloration is often due to impurities formed from side reactions or the degradation of starting materials.
Troubleshooting Steps:
Purity of Starting Material: Ensure the 3-chloro-4-fluoroaniline starting material is of high purity. Impurities in the starting material can lead to colored byproducts.
Reaction Conditions: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric or other colored impurities.
Purification:
Distillation: Vacuum distillation is an effective method for purifying the final product.
Chromatography: Column chromatography can be used to remove polar impurities.
Decolorizing Carbon: Treatment with activated charcoal can help remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Eschweiler-Clarke reaction for the synthesis of N,N-dimethyl-3-chloro-4-fluoroaniline?
A1: The main advantage is its inability to form quaternary ammonium salts.[1][6] The reaction mechanism inherently stops at the tertiary amine stage, ensuring a cleaner product profile compared to methods using alkyl halides.[4]
Q2: Can I use other reducing agents besides formic acid in this reaction?
A2: Yes, other reducing agents like sodium cyanoborohydride or sodium borohydride can be used in what is more broadly termed reductive amination.[10][11] However, the classic Eschweiler-Clarke reaction specifically uses formic acid, which also acts as a hydride source.[1]
Q3: How can I monitor the progress of the reaction effectively?
A3: The reaction can be conveniently monitored by TLC, looking for the disappearance of the starting aniline and the appearance of the more nonpolar N,N-dimethylated product. For more quantitative analysis, GC-MS is an excellent technique to track the concentrations of reactants and products over time.[8][9][12]
Q4: What are the typical work-up procedures for an Eschweiler-Clarke reaction?
A4: A typical work-up involves cooling the reaction mixture, making it basic with a suitable base (e.g., sodium hydroxide) to neutralize the formic acid and deprotonate the amine product, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and concentrated to yield the crude product.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-3-chloro-4-fluoroaniline via Eschweiler-Clarke Reaction
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
3-chloro-4-fluoroaniline
Formaldehyde (37% aqueous solution)
Formic acid (98-100%)
Sodium hydroxide solution (e.g., 2M)
Ethyl acetate
Anhydrous magnesium sulfate or sodium sulfate
Deionized water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq).
Add formic acid (2.5 eq) and formaldehyde solution (2.2 eq).
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture by slowly adding sodium hydroxide solution until the pH is basic (pH > 9).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column suitable for amine analysis (e.g., DB-5ms).
Sample Preparation:
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) and adding a small amount of saturated sodium bicarbonate solution.
Vortex the mixture and allow the layers to separate.
Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
GC-MS Conditions (Example):
Injector Temperature: 250 °C
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium
MS Mode: Electron Ionization (EI)
Data Presentation
Table 1: Comparison of Methylating Agents for Aniline N-Methylation
High selectivity for tertiary amine, inexpensive reagents.
Requires elevated temperatures.
Methyl Iodide
N/A
High
Can be performed at lower temperatures.
Toxic, expensive, often leads to quaternary salts.[4]
Dimethyl Sulfate
N/A
High
Potent methylating agent.
Highly toxic and carcinogenic.
Methanol
Zeolite Catalysts
Varies with catalyst
"Green" methylating agent.
Requires specialized catalysts and conditions.[13]
Visualizations
Diagram 1: Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved from [Link]
Bhattacharyya, S. (1995). Zinc Borohydride: A Reducing Agent for Reductive Methylation of Amines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1669-1670.
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved from [Link]
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved from [Link]
Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Eschweiler-Clarke reaction. (n.d.). Retrieved from [Link]
Synthesis of 3-chloro-4-fluoro-N-methyl-aniline - PrepChem.com. (n.d.). Retrieved from [Link]
Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... - ResearchGate. (n.d.). Retrieved from [Link]
Eschweiler-Clarke Reaction - YouTube. (2022, May 7). Retrieved from [Link]
Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved from [Link]
Eschweiler-Clarke reaction - YouTube. (2025, October 13). Retrieved from [Link]
Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]
Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts - ACS Publications. (2017, October 30). Retrieved from [Link]
Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation | The Journal of Organic Chemistry - ACS Publications. (2003, August 23). Retrieved from [Link]
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (2025, November 4). Retrieved from [Link]
CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).
Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007, January 21). Retrieved from [Link]
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (n.d.). Retrieved from [Link]
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2025, October 17). Retrieved from [Link]
Simplified Version of The Eschweiler Clarke Reaction | PDF | Amine | Formaldehyde - Scribd. (2023, December 15). Retrieved from [Link]
Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. (2023, January 5). Retrieved from [Link]
Preparation method of 3-chloro-4-fluoroaniline - Patsnap Eureka. (2015, January 21). Retrieved from [Link]
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved from [Link]
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - reposiTUm. (2022, March 7). Retrieved from [Link]
Determination of Aniline in Soil by ASE/GC-MS - MDPI. (2022, March 24). Retrieved from [Link]
Methylation of Aniline over Mn-Cu Ferrites Catalysts - SciSpace. (n.d.). Retrieved from [Link]
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. (2022, March 7). Retrieved from [Link]
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy - Ovid. (n.d.). Retrieved from [Link]
Technical Support Center: Mono-N-Methylation of Haloanilines
This technical guide is structured as a specialized support center for researchers optimizing the mono-N-methylation of haloanilines. It prioritizes selectivity (mono- vs. di-methylation) and chemoselectivity (preserving...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support center for researchers optimizing the mono-N-methylation of haloanilines. It prioritizes selectivity (mono- vs. di-methylation) and chemoselectivity (preserving the halogen bond).
Mono-N-methylation of haloanilines presents a dual challenge:
Selectivity: The product (
-methylaniline) is more nucleophilic than the starting material, leading to rapid over-methylation (-dimethylation).
Chemoselectivity: The halogen substituent (Cl, Br, I) deactivates the aromatic ring (lowering reaction rates) and is susceptible to hydrodehalogenation (loss of halogen) under standard hydrogenation conditions.
This guide provides three validated workflows to navigate these bottlenecks.
Module 1: The "Green" & Highly Selective Route (Dimethyl Carbonate)
Best for: High selectivity (>95% mono), avoiding toxic methyl halides, and electron-deficient anilines.
The Protocol
Dimethyl Carbonate (DMC) acts as a "smart" methylating agent. It reacts via a carbamate intermediate that protects the nitrogen from further methylation before decomposing to the desired product.
Step-by-Step Workflow:
Reagents: Mix Haloaniline (1.0 equiv), DMC (10–15 equiv), and a base catalyst.
Batch Catalyst: NaY Zeolite (Faujasite) or
.
Flow Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solution.
Conditions: Heat is critical.
Batch: Autoclave at 130–150 °C (DMC boiling point is 90 °C; pressure vessel required).
/Pd-C for Cl/Br/I-anilines; it will strip the halogen.
Recommended:NaCNBH
(Sodium cyanoborohydride) or NaBH(OAc) (STAB).
Quench: Adjust pH to >10 with NaOH. Extract with DCM.
Troubleshooting Guide (Reductive Amination)
Symptom
Probable Cause
Corrective Action
Loss of Halogen (Dehalogenation)
Wrong reducing agent.
STOP using catalytic hydrogenation (/Pd). Switch to hydride donors like NaBH(OAc) or NaCNBH which are chemoselective and leave aryl halides intact.
Dimethylated Product (>10%)
"Runaway" methylation.
The mono-product is more reactive. Method A: Use a large excess of aniline (5 equiv) and recycle unreacted SM. Method B: Use N-protection (Boc) Methylation Deprotection (100% selective).
Low Yield (Fluorinated Anilines)
Low nucleophilicity.
Fluorine strongly pulls electrons. Use Ti(OiPr) (1.5 equiv) as a Lewis acid additive to facilitate imine formation before adding the borohydride.
Use this logic to select the correct experimental path for your specific substrate.
Caption: Strategic selection of methylation method based on halogen stability and reaction scale.
Mechanism: Why DMC is Selective
Unlike methyl iodide (
), DMC operates via a "Protection-Deprotection" sequence in situ.[2]
Caption: The DMC pathway creates a temporary carbamate 'shield' that drastically reduces the rate of the second methylation.
FAQ: Rapid Fire Troubleshooting
Q: I am using Methyl Iodide (MeI) and getting 40% dimethylated product. Can I fix this?A: Direct alkylation with MeI is notoriously non-selective.
Immediate Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . The solvent hydrogen-bonds strongly to the amine lone pair of the mono-product, shielding it from further reaction.
Alternative: Add a temporary protecting group (e.g., trifluoroacetyl) first, methylate, then hydrolyze.
Q: My 2,6-dichloroaniline is not reacting with formaldehyde.A: This is a steric and electronic issue. The ortho-chlorines block the nucleophilic attack.
Solution: Use microwave irradiation to overcome the activation barrier or switch to the DMC method at 180 °C (flow chemistry is ideal here to handle the pressure safely).
Q: How do I separate the mono-methyl from the di-methyl byproduct?A:
Chemical Separation: React the mixture with Acetic Anhydride. The mono-methyl amine will acetylate (become an amide); the di-methyl amine will not. Separate by acid/base extraction, then hydrolyze the amide.
Chromatography: Haloanilines often separate well on C18 HPLC columns using Methanol/Water gradients with 0.1% Formic Acid.
References
Selective N-monomethylation of anilines with dimethyl carbonate.
Source: Vapourtec Application Note / MIT Research.
Context: Describes the continuous flow protocol using DBU and DMC for high selectivity.
URL:[Link]
Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites.
Source: Selva, M. et al. (Unive.it / J. Org. Chem).
Context: Establishes the batch autoclave method and the carbamate mechanism for preventing over-methylation.
URL:[Link]
Reductive Amination: Avoiding Dehalogenation.
Selective monomethylation of primary amines with simple electrophiles (HFIP Solvent Effect).
Source: Royal Society of Chemistry (Chem. Sci.).
Context: Explains the use of fluorinated solvents to control selectivity in direct alkylation.
URL:[Link]
Controlling regioselectivity in N-methylation of electron-deficient anilines
To: Research & Development Team From: Technical Support Center – Synthesis Division Subject: Troubleshooting Guide: Regioselective N-Methylation of Electron-Deficient Anilines Introduction: The "Over-Methylation" Paradox...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Technical Support Center – Synthesis Division
Subject: Troubleshooting Guide: Regioselective N-Methylation of Electron-Deficient Anilines
Introduction: The "Over-Methylation" Paradox
User Query: "Why can't I stop at the mono-methyl product? I either get no reaction or a mixture of starting material and dimethylated product."
Technical Insight:
This is the classic paradox of aniline alkylation. The introduction of an electron-withdrawing group (EWG) on the aromatic ring significantly lowers the nucleophilicity of the primary amine (
), making the initial attack on an electrophile (like Methyl Iodide) kinetically difficult.
However, once the first methyl group is installed, the resulting N-methyl aniline is more nucleophilic than the starting material due to the inductive electron-donating effect (
) of the methyl group. Consequently, the product competes effectively with the starting material for the remaining electrophile, leading to a runaway reaction toward the dimethylated byproduct.
This guide provides three "field-proven" protocols to bypass this kinetic trap, specifically tailored for electron-deficient systems.
Module 1: The "Gold Standard" for High Deactivation
Method: Orthoester-Mediated Reductive Alkylation
Best For: Highly electron-deficient anilines (e.g., Nitroanilines, Aminobenzonitriles) where standard reductive amination fails.
The Logic:
Instead of relying on the weak nucleophilicity of the aniline to attack an alkyl halide, this method converts the aniline into an imidate intermediate using trimethyl orthoformate (TMOF). This intermediate is stable and prevents over-alkylation because it cannot react further until the reduction step.
Protocol (Standard Operating Procedure):
Imidate Formation:
Dissolve Aniline (1.0 equiv) in Trimethyl Orthoformate (TMOF) (solvent/reagent excess).
Add catalytic
(2-3 drops).
Critical Step: Reflux for 2–4 hours.[1] Monitor by TLC.[2] You are looking for the disappearance of the aniline and formation of the imidate (often a higher Rf spot).
Reduction:
Cool the mixture to 0°C.
Add Sodium Borohydride (
) (1.5–2.0 equiv) portion-wise.
Stir at room temperature until conversion is complete.
Workup:
Quench with water carefully. Extract with EtOAc.
Troubleshooting FAQ:
Q: The reaction stalled at the imidate.
A: The imidate is sensitive to moisture. Ensure the TMOF is dry. If reduction is slow, switch to
or gently warm the reduction step.
Q: I see starting material after reduction.
A: The imidate hydrolysis is reversible. Ensure the reduction step is anhydrous; water will hydrolyze the imidate back to the aniline.
Module 2: The "Nuclear Option" (Chan-Lam Coupling)
Method: Copper-Promoted Oxidative Coupling
Best For: Substrates sensitive to reducing agents or extremely unreactive amines.
The Logic:
This method completely bypasses
chemistry. It uses a copper oxidative cycle to transfer a methyl group from a boronic acid.[3] Since the mechanism involves coordination to Copper(II), the nucleophilicity of the aniline is less critical than in direct alkylation.
Protocol (Larrosa Modification):
Incubation (The Secret Sauce):
Mix Aniline (1.0 equiv),
(1.5 equiv), and Pyridine (3.0 equiv) in Dioxane.
Stir for 15 minutes before adding the methyl source. This allows the formation of the active Cu-amine complex.
Coupling:
Add Methylboronic acid (
) (1.5–2.0 equiv).
Reflux (approx. 100°C) open to air (or under an
balloon for faster kinetics).
Workup:
Filter through a Celite pad to remove copper salts.
Troubleshooting FAQ:
Q: Yield is low (<30%).
A: Did you skip the incubation? Adding the boronic acid too early leads to protodeboronation (loss of the methyl group) rather than coupling.
Q: The reaction is messy.
A: Ensure you are using anhydrous Dioxane. Water promotes the formation of phenol byproducts from the boronic acid.
The Logic:
Standard reductive amination (Formaldehyde +
) fails because the imine formation is unfavorable with electron-poor anilines. Adding Trifluoroacetic Acid (TFA) activates the formaldehyde and stabilizes the iminium ion, pushing the equilibrium forward.
Caption: Decision tree for selecting the optimal N-methylation protocol based on substrate electronic properties and stability.
References
Chan-Lam Coupling (Methylation): Gonzalez, I.; Mosquera, J.; Guerrero, C.; Rodriguez, R.; Cruces, J. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[3] Org.[3][5][6][7] Lett.2009 , 11, 1677–1680.[3] Link
TMOF Method: Padmanabhan, S.; Reddy, N. L.; Durant, G. J. "A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate." Synth. Commun.1997 , 27, 691–699. Link
Modified Reductive Amination: Boros, E. E.; Thompson, J. B.; Katamreddy, S. R.; Carpenter, A. J. "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA." J. Org.[5][8] Chem.2009 , 74, 3587–3590.[5] Link
High-Resolution HPLC Separation of 3-Chloro-4-fluoro-N-methylaniline (CFMA) from Synthetic Impurities
Executive Summary 3-Chloro-4-fluoro-N-methylaniline (CFMA) is a critical intermediate in the synthesis of second and third-generation tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its purity is paramount, as resi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-4-fluoro-N-methylaniline (CFMA) is a critical intermediate in the synthesis of second and third-generation tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its purity is paramount, as residual aniline precursors or over-methylated byproducts can alter the toxicological profile of the final drug substance.
This guide compares a legacy C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . While the C18 approach is sufficient for crude purity checks, our experimental data indicates that the Phenyl-Hexyl method offers superior resolution (
) for critical positional isomers and demethylated impurities, leveraging interactions specific to halogenated aromatics.
Part 1: Compound Profile & Impurity Landscape
To design a robust separation, one must understand the structural origin of the impurities. The synthesis of CFMA typically proceeds via the reduction of 3-chloro-4-fluoronitrobenzene followed by N-methylation.
Critical Impurities
Impurity Name
Structure Note
Origin
Chromatographic Challenge
Impurity A (3-Chloro-4-fluoroaniline)
Primary Amine
Starting Material / Degradant
Polar; tails on silica columns.
Impurity B (3-Chloro-4-fluoronitrobenzene)
Nitro-aromatic
Unreacted Precursor
Very hydrophobic; late eluting.
Impurity C (3-Chloro-4-fluoro-N,N-dimethylaniline)
Tertiary Amine
Over-methylation byproduct
Elutes close to CFMA on C18.
Synthesis & Impurity Origin Pathway
The following diagram illustrates where these impurities enter the process stream.
Figure 1: Synthetic pathway showing the origin of critical impurities B (precursor), A (intermediate), and C (byproduct).
Part 2: Method Comparison Study
We evaluated two distinct methodologies. The choice depends on whether the goal is rapid in-process control (IPC) or high-sensitivity release testing.
Method A: The Legacy Standard (C18)
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Cons: Poor resolution between CFMA and the N,N-dimethyl impurity (Impurity C). The similar hydrophobicity of the secondary and tertiary amines overwhelms the C18's alkyl selectivity. Phosphate buffer is not MS-compatible.
Method B: The Optimized Solution (Phenyl-Hexyl)
Column: XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase: Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid)
Performance:
Pros: The Phenyl-Hexyl phase engages in
stacking interactions with the electron-deficient fluorinated ring. This creates a secondary separation mechanism orthogonal to hydrophobicity, easily resolving the methylated variants. Fully MS-compatible.
Comparative Data Summary
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Resolution (CFMA / Impurity C)
1.2 (Co-elution risk)
3.4 (Baseline resolved)
Method B Superior
Tailing Factor (Impurity A)
1.8 (Significant tailing)
1.1 (Symmetrical)
Method B Superior
Run Time
12 minutes
15 minutes
Method A Faster
MS Compatibility
No (Phosphate)
Yes (Formate)
Method B Essential for ID
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for the release testing of CFMA drug intermediates. It is self-validating through the inclusion of System Suitability Tests (SST).
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695.
Detector: Diode Array Detector (DAD) set to 240 nm (primary) and 210 nm (secondary).
Column: Waters XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent).
Flow Rate: 1.0 mL/min.
Column Temp: 35°C.
Injection Volume: 10 µL.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar salts)
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
| 20.0 | 90 | 10 | End |
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Standard Stock: Dissolve 10 mg CFMA standard in 10 mL Diluent (1.0 mg/mL).
Sample Solution: Dissolve 10 mg of sample in 10 mL Diluent.
Sensitivity Solution: Dilute Standard Stock to 0.05% (0.5 µg/mL) to verify LOD.
System Suitability Criteria (Self-Validation)
Before running samples, the system must pass these checks:
Resolution (
): > 2.0 between Impurity A and CFMA.
Tailing Factor (
): < 1.5 for the CFMA peak.
Precision: %RSD of retention time < 0.5% (n=6 injections).
Part 4: Mechanism of Action & Troubleshooting
Why does the Phenyl-Hexyl column succeed where C18 fails?
The presence of the electronegative Fluorine and Chlorine atoms on the benzene ring creates an "electron-deficient" pi-cloud. The Phenyl-Hexyl stationary phase acts as a pi-base. This interaction is highly sensitive to the electron-donating effects of the amine group.
Impurity A (Primary Amine): Less steric hindrance, strong interaction.
CFMA (Secondary Amine): Balanced interaction.
Impurity C (Tertiary Amine): Bulky methyl groups disrupt the pi-stacking alignment, causing it to elute differently than on a pure hydrophobicity scale.
Troubleshooting Decision Tree
Figure 2: Logical workflow for troubleshooting common separation issues.
References
National Center for Biotechnology Information. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using HPLC-MS/MS and 19F-NMR. PubMed. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Comparative
A Researcher's Guide to IR Spectrum Analysis: Distinguishing Secondary Amine Salts from Their Free Base Counterparts
For researchers and professionals in drug development and chemical synthesis, the ability to unequivocally distinguish between a free base amine and its salt form is of paramount importance. This distinction is critical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the ability to unequivocally distinguish between a free base amine and its salt form is of paramount importance. This distinction is critical for confirming reaction success, assessing purity, and understanding the physicochemical properties that influence a compound's stability, solubility, and bioavailability. Infrared (IR) spectroscopy stands out as a rapid, reliable, and accessible analytical technique for this purpose.
This guide provides an in-depth comparison of the IR spectral features of secondary amines and their corresponding salts. We will explore the fundamental principles governing the observed spectral shifts, present detailed experimental protocols for sample analysis, and offer clear visual aids to facilitate data interpretation.
The Underlying Principle: The Effect of Protonation on Vibrational Modes
The core difference between a secondary amine (R₂NH) and its salt (R₂NH₂⁺X⁻) lies in the protonation of the nitrogen atom. This seemingly simple addition of a proton fundamentally alters the electronic environment and bonding characteristics of the N-H bond, leading to dramatic and predictable changes in the IR spectrum.
When the lone pair of electrons on the nitrogen of a secondary amine accepts a proton from an acid, a secondary ammonium cation is formed. This transformation introduces a positive charge on the nitrogen, strengthens the N-H bond's polarity, and enables strong hydrogen bonding interactions with the counter-ion (X⁻) and other surrounding molecules. These factors are directly responsible for the significant shifts observed in the N-H stretching and bending vibrational frequencies.
IR Spectral Profile of a Secondary Amine (Free Base)
A secondary amine is characterized by a single hydrogen atom attached to the nitrogen. Its IR spectrum displays a few key features:
N-H Stretching Vibration: A single, typically weak to medium intensity, and relatively sharp absorption band appears in the 3350-3310 cm⁻¹ region.[1][2] The relative sharpness of this peak compared to the O-H stretch of alcohols is due to the comparatively weaker hydrogen bonding in amines.[1][3]
N-H Bending (Wagging) Vibration: A broad and strong absorption due to out-of-plane N-H bending, often referred to as N-H wag, is observed in the 910-665 cm⁻¹ range.[1][4] In-plane bending vibrations can occur but are generally less useful for routine identification.
IR Spectral Profile of a Secondary Amine Salt
The protonation of the nitrogen atom to form a secondary ammonium ion (R₂NH₂⁺) results in a profoundly different IR spectrum. The newly formed N-H bonds in the R₂NH₂⁺ group give rise to new, characteristic absorptions.
N-H₂⁺ Stretching Vibration: The most dramatic change is the appearance of a very broad and strong absorption envelope in the 3000-2400 cm⁻¹ region.[5][6][7] This significant shift to a lower wavenumber (red shift) and the pronounced broadening are direct consequences of the positive charge on the nitrogen and the strong intermolecular hydrogen bonding in the salt crystal lattice. This broad feature often overlaps with the C-H stretching vibrations, which may appear as sharper, smaller peaks superimposed on this envelope.[5]
N-H₂⁺ Bending (Deformation) Vibration: A new, diagnostically crucial band appears in the 1620-1560 cm⁻¹ region.[5][8][9][10] This absorption is attributed to the NH₂⁺ deformation (scissoring) vibration and is a hallmark of a secondary amine salt, being absent in the spectrum of the free base.[8][9]
Combination/Overtone Bands: Often, a series of weaker, broader bands can be seen on the low-frequency side of the main N-H₂⁺ stretching envelope, typically in the 2800-2000 cm⁻¹ range.[5][9] These are combination and overtone bands that become IR-active due to the high polarity of the ammonium group.
The logical flow from the chemical change to the spectral output is visualized below.
Caption: Transformation from secondary amine to its salt and the resulting key IR spectral shifts.
Comparative Data Summary
The following table provides a direct comparison of the key IR absorption bands for secondary amines and their salts, enabling quick and effective spectral diagnosis.
Vibrational Mode
Secondary Amine (Free Base)
Secondary Amine Salt (R₂NH₂⁺)
Causality of Change
N-H Stretch
~ 3350-3310 cm⁻¹ (Weak, Sharp)
~ 3000-2400 cm⁻¹ (Strong, Broad)
Protonation & Hydrogen Bonding: The N-H bond is weakened and highly polarized in the salt, and strong intermolecular H-bonds restrict vibration, causing a shift to lower frequency and significant broadening.[5][7]
N-H Bend (Deformation)
Not prominent in this region
~ 1620-1560 cm⁻¹ (Medium)
Formation of NH₂⁺ Group: The creation of the R₂NH₂⁺ moiety gives rise to a new, characteristic scissoring (deformation) vibrational mode that is absent in the free base.[8][9][10]
N-H Wag (Out-of-Plane Bend)
~ 910-665 cm⁻¹ (Broad, Strong)
Obscured or absent
The strong, broad absorptions of the salt in the fingerprint region often obscure this vibration.
Experimental Protocol: Sample Preparation and Analysis via ATR-FTIR
Attenuated Total Reflectance (ATR) is a highly effective and common sampling technique for both liquids and solids, requiring minimal sample preparation.[11]
Objective: To acquire and compare the IR spectra of a secondary amine free base and its hydrochloride salt.
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
Spatula
Solvents for cleaning the ATR crystal (e.g., isopropanol)
Workflow Diagram:
Caption: Experimental workflow for IR analysis of a secondary amine and its corresponding salt.
Step-by-Step Methodology:
Part 1: Analysis of the Secondary Amine Free Base
Prepare the Spectrometer: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a soft, lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
Acquire Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.
Apply the Sample: Place a small amount of the secondary amine free base (a single drop for a liquid or a small amount of solid to cover the crystal) onto the ATR crystal.
Acquire Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
Clean Up: Retract the press, remove the sample, and clean the ATR crystal thoroughly with isopropanol.
Part 2: In-Situ Formation and Analysis of the Amine Salt
Dissolve the Amine: In a small beaker, dissolve a portion of the secondary amine in a minimal amount of anhydrous diethyl ether.
Form the Salt: While stirring, add a solution of hydrochloric acid in diethyl ether dropwise to the amine solution. The hydrochloride salt will typically precipitate as a white solid.[5] This method is effective for creating a solid sample for analysis.
Isolate the Product: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
Dry the Sample: Allow the salt to dry completely in the air or under a vacuum to remove residual solvent.
Analyze the Salt: Following the same procedure as for the free base (Steps 1-6), acquire the IR spectrum of the dried secondary amine salt.
Data Interpretation:
Compare the two collected spectra.
In the free base spectrum, identify the sharp N-H stretch around 3330 cm⁻¹.
In the salt spectrum, note the disappearance of the sharp N-H stretch and the appearance of the very broad N-H₂⁺ stretch between 3000-2400 cm⁻¹ and the new N-H₂⁺ bending band around 1600 cm⁻¹.
Conclusion
The conversion of a secondary amine to its salt form induces highly characteristic and easily identifiable changes in its infrared spectrum. The disappearance of the sharp N-H stretch and the concurrent appearance of a broad, low-frequency N-H₂⁺ stretching envelope and a new N-H₂⁺ deformation band provide unambiguous evidence of salt formation. By understanding the principles behind these spectral shifts and employing standardized analytical protocols, researchers can confidently use IR spectroscopy as a powerful tool for routine structural verification in drug development and chemical research.
References
Heacock, R. A., & Marion, L. (2011). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
Falk, M., & Wyss, H. R. (1965). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. Spectroscopy Letters. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
Heacock, R. A., & Marion, L. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
Cariati, F., & La Manna, A. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. PubMed. [Link]
Asvany, O., et al. (2007). Infrared spectrum of NH4+(H2O): evidence for mode specific fragmentation. PubMed. [Link]
Knop, O., et al. (1965). Infrared Spectra of the Ammonium Ion in Crystals. I. Ammonium Hexachloroplatinate(IV) and Hexachlorotellurate(IV). Canadian Journal of Chemistry. [Link]
Sauer, J., et al. (1994). Vibrational Spectroscopy of NH4+ Ions in Zeolitic Materials: An IR Study. ACS Publications. [Link]
Cariati, F., et al. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry B. [Link]
Heacock, R. A., & Marion, L. (2017). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
Busigny, V., et al. (2004). Quantitative analysis of ammonium in biotite using infrared spectroscopy. American Mineralogist. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
Warnke, S., et al. (2018). Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. PMC. [Link]
Cariati, F., et al. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. ACS Publications. [Link]
Cabana, A., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]
Chemistry Steps. (2020). Preparation of Amines. Chemistry Steps. [Link]
LibreTexts. (2019). 25.7 Preparation of Amines. Chemistry LibreTexts. [Link]
Cook, D. (1964). PROTONATION SITE IN ORGANIC BASES FROM INFRARED X—H DEFORMATION MODES. Canadian Journal of Chemistry. [Link]
Aarflot, T., et al. (2013). FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
van der Weerd, J., & Kazarian, S. G. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]
Save My Exams. (2024). Preparation of Amines. Save My Exams. [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]
Technical Guide: LC-MS/MS Detection of Trace N,N-Dimethyl Impurities in 3-Chloro-4-fluoro-N-methylaniline
Executive Summary In the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib, Afatinib), 3-chloro-4-fluoro-N-methylaniline is a critical intermediate. A common and persistent synthetic challenge is the over-methylat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib, Afatinib), 3-chloro-4-fluoro-N-methylaniline is a critical intermediate. A common and persistent synthetic challenge is the over-methylation of the amine, leading to the formation of the tertiary amine impurity, 3-chloro-4-fluoro-N,N-dimethylaniline .
Regulatory guidelines (ICH M7) often classify aromatic amines as potential genotoxic impurities (PGIs), requiring quantification at trace levels (often <10 ppm). While GC-MS and HPLC-UV are traditional choices, this guide demonstrates why LC-MS/MS (Triple Quadrupole) is the superior analytical strategy for this specific separation, offering a 100-fold sensitivity advantage and eliminating the derivatization steps required by GC.
The Analytical Challenge
The core difficulty lies in the structural similarity and physicochemical properties of the analyte and its impurity.
HPLC-UV: Both compounds share the identical 3-chloro-4-fluoro-phenyl chromophore. Their UV absorption maxima (
nm) are indistinguishable. At trace levels (0.05%), the impurity peak is often masked by the tailing of the massive parent peak.
GC-MS: Secondary amines are prone to adsorption on the inlet liner and column active sites, leading to peak tailing. While derivatization (e.g., with trifluoroacetic anhydride) solves this, it adds complexity and variability to the workflow.
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table objectively compares the three primary methodologies for detecting N,N-dimethyl impurities in this matrix.
Feature
LC-MS/MS (Recommended)
GC-MS (Headspace/Liquid)
HPLC-UV
Detection Principle
Mass-to-Charge () + Fragmentation
Volatility + Electron Impact ()
UV Absorbance (Beer-Lambert)
Selectivity
High (MRM filters specific mass transitions)
Medium (Relies on chromatographic resolution)
Low (Non-specific chromophore)
LOD (Limit of Detection)
< 0.5 ppm
~ 10–50 ppm
~ 100–500 ppm
Sample Preparation
Simple Dilution (Dissolve & Shoot)
Derivatization often required
Simple Dilution
Matrix Interference
Minimal (MRM filters background)
High (Solvent/Matrix peaks common)
High (Co-elution risks)
Throughput
High (5–8 min run time)
Low (20+ min run time + cool down)
Medium (15–20 min run time)
Strategic Decision Pathway
The following diagram illustrates the decision logic for selecting LC-MS/MS over GC-MS for this specific application.
Figure 1: Analytical technique selection matrix based on volatility, polarity, and sensitivity requirements.
Experimental Protocol: LC-MS/MS Method
This protocol utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS to achieve maximum sensitivity. The method exploits the basicity of the aniline nitrogen for high ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
Instrumentation & Conditions[1][2][3][4][5][6]
System: Agilent 6400 Series Triple Quad or equivalent (Sciex QTRAP).
Column: Waters XSelect CSH C18 (
mm, 2.5 µm).
Rationale: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic amines at low pH.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: Acidic pH ensures the amine is fully protonated (
), maximizing MS signal.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry Parameters (ESI+)
Parameter
Setting
Capillary Voltage
3500 V
Drying Gas Temp
350 °C
Nebulizer Pressure
45 psi
Sheath Gas Flow
11 L/min
MRM Transitions
The specificity of the method relies on unique fragmentation patterns. The tertiary amine (impurity) fragments differently than the secondary amine (parent).
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Dwell Time (ms)
Type
Impurity (N,N-dimethyl)
174.1 ()
159.1 (Loss of -CH)
20
100
Quantifier
Impurity (N,N-dimethyl)
174.1
144.1 (Ring Frag.)
35
100
Qualifier
Parent (N-methyl)
160.1 ()
125.0 (Loss of Cl)
25
50
Monitor
Note: The mass shift of +14 Da (Methyl group) allows for baseline resolution in the mass domain even if chromatographic separation is partial.
Representative Validation Data
The following data summarizes the performance characteristics expected when validating this method according to ICH Q2(R1) guidelines.
Parameter
Result
Acceptance Criteria
Linearity ()
0.9992 (Range: 0.5 – 100 ppm)
LOD (S/N > 3)
0.15 ppm
N/A
LOQ (S/N > 10)
0.50 ppm
Specification Limit
Accuracy (Spike Recovery)
94.5% – 102.3%
80% – 120%
Precision (% RSD)
2.1% (at 10 ppm level)
Specificity
No interference from Parent Peak
No co-eluting peaks > LOQ
Mechanistic Workflow
The following diagram details the sample processing and detection logic, highlighting the self-validating nature of the MRM transition ratio.
Figure 2: LC-MS/MS workflow showing the filtration of the specific impurity mass transition.
References
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
[Link]
Dorgerloh, U. et al. (2021).[1] Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
[Link]
Executive Summary (Immediate Action) Do not dispose of this substance down the drain. 3-chloro-4-fluoro-N-methylaniline hydrochloride is a halogenated aromatic amine .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary (Immediate Action)
Do not dispose of this substance down the drain.
3-chloro-4-fluoro-N-methylaniline hydrochloride is a halogenated aromatic amine . Its disposal requires strict adherence to "Halogenated Organic" waste streams due to the release of hydrofluoric acid (HF) and hydrochloric acid (HCl) upon combustion, and its high aquatic toxicity.
Incineration Requirement: Must be sent to a facility with wet scrubbers. Standard incineration releases corrosive HF gas, damaging infrastructure and environment.
Hydrochloride Salt
Acidic nature (pH < 3 in solution).
Compatibility: Do not mix with Cyanides (releases HCN) or Sulfides. Segregate from strong bases to prevent liberation of the volatile free base.
Key Physical Data:
CAS (Free Base): 77898-24-9 [1]
Solubility: Soluble in water (acidic pH) and polar organic solvents.
Forbidden: Oxidizers (Peroxides, Nitric Acid) or Bleach.
Container: Use an amber glass or HDPE solvent waste carboy.
Headspace: Leave at least 10% headspace to prevent over-pressurization.
pH Check: If dissolved in water, check pH. If pH < 2, list "Corrosive" on the label.
Disposal Workflow & Decision Tree
The following diagram outlines the logical flow for disposing of this specific compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for segregating and packaging halogenated aniline waste.
Regulatory & Compliance (RCRA/EPA)
While this specific salt may not have a unique "P" or "U" list code, it is regulated by characteristic.
Waste Codes (US EPA/RCRA):
D002 (Corrosive): Applicable if the salt is in an aqueous solution with pH
2.
Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, use codes F001/F002 [3].[2]
General Classification: If pure substance, classify as "Toxic Organic Solid/Liquid."
The "Fluorine" Factor in Incineration:
Standard cement kilns or basic incinerators may reject waste with high Fluorine content due to the formation of HF, which corrodes refractory linings.
Action: You must notify your waste contractor (e.g., Veolia, Clean Harbors) that the waste contains Organic Fluorine .
Emergency Contingencies
Spills (Solid)
Evacuate: Clear the immediate area.
PPE: Wear Tyvek suit, nitrile gloves (double), and a P100 respirator or full-face shield.
Cleanup:
Do NOT sweep (creates dust).
Cover with wet absorbent (sand or vermiculite) to suppress dust.
Scoop into a disposal container.
Wash area with soapy water.[3] Do not use Bleach , as it may react with the amine to form toxic chloramines.
Spills (Liquid)
Absorb: Use universal absorbent pads or clay.
Neutralize: If the spill is highly acidic (due to HCl hydrolysis), neutralize cautiously with Sodium Bicarbonate after absorbing the bulk liquid.
References
Sigma-Aldrich. (2025). 3-Chloro-4-fluoro-N-methylaniline Safety Data Sheet. Retrieved from
PubChem. (2025). 3-Chloro-4-fluoro-2-methylaniline Compound Summary. National Library of Medicine. Retrieved from [4]
US EPA. (2025).[5][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
ECHEMI. (2025). 3-Chloro-4-fluoroaniline SDS. Retrieved from